molecular formula C21H16F3N5O3 B6480419 2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 863446-70-2

2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B6480419
CAS No.: 863446-70-2
M. Wt: 443.4 g/mol
InChI Key: KJMLARFCQKFYEQ-UHFFFAOYSA-N
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Description

2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a sophisticated small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. This compound is structurally characterized by a pyrazolo[3,4-d]pyrimidin-5-yl acetamide core, a scaffold known to exhibit potent and selective activity against various protein kinases. The molecule features a 4-methylphenyl group at the N1 position and a 4-(trifluoromethoxy)phenyl acetamide moiety, which are critical for its binding affinity and specificity. Research indicates that analogs based on the pyrazolopyrimidine scaffold function as ATP-competitive inhibitors, potentially targeting key signaling pathways involved in cellular proliferation and survival. For instance, related compounds have been investigated for their role in modulating receptor tyrosine kinases and non-receptor kinases like Src , which are often implicated in oncogenic processes. The presence of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. Consequently, this reagent serves as a valuable chemical probe for studying kinase function, validating new drug targets in enzymology assays, and supporting structure-activity relationship (SAR) studies in the design of novel therapeutic agents for conditions where dysregulated kinase activity is a known factor.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3/c1-13-2-6-15(7-3-13)29-19-17(10-26-29)20(31)28(12-25-19)11-18(30)27-14-4-8-16(9-5-14)32-21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMLARFCQKFYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide , commonly referred to by its CAS number 863446-70-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16F3N5O3C_{21}H_{16}F_3N_5O_3, with a molecular weight of 443.4 g/mol . The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can interact with various biological targets, including:

  • Kinases : These compounds may act as inhibitors of specific kinases involved in cell signaling pathways.
  • Inflammatory mediators : They can modulate the activity of transcription factors like NF-κB, which plays a crucial role in inflammatory responses.

Anticancer Activity

Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro studies showed that certain pyrazolo derivatives inhibited the proliferation of cancer cell lines with IC50 values ranging from 10 to 50 µM . This suggests a promising therapeutic potential against various types of cancers .

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent:

  • A study reported that related compounds effectively inhibited LPS-induced NF-κB/AP-1 reporter activity with IC50 values below 50 µM , indicating their capacity to reduce inflammation .

Antiviral Activity

Recent research has highlighted the antiviral capabilities of pyrazolo[3,4-d]pyrimidine derivatives:

  • Specifically, they have been identified as potent inhibitors against β-coronaviruses, suggesting their utility in treating viral infections .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibition of NF-κB with IC50 < 50 µM
AntiviralEffective against β-coronaviruses
AnticancerInhibition of cancer cell proliferation

Scientific Research Applications

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.
  • Antimicrobial Effects : Some derivatives exhibit activity against various bacterial strains, suggesting potential use as antimicrobial agents.

Pharmacological Research

Ongoing studies are exploring the compound's potential as a therapeutic agent for various diseases:

  • Cancer Treatment : Its ability to disrupt cell cycle progression makes it a candidate for further development in oncology.
  • Neurodegenerative Diseases : Preliminary studies suggest possible neuroprotective effects, warranting more extensive investigation.

Case Study 1: Anticancer Activity

A study evaluated the compound's efficacy against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Results indicated a dose-dependent inhibition of cell proliferation, attributed to CDK2 inhibition leading to cell cycle arrest and apoptosis.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, suggesting its potential as a new antimicrobial agent.

Case Study 3: Mechanistic Insights

Molecular docking studies provided insights into binding affinities with CDK2, revealing how structural modifications influence biological activity. These findings support the design of more potent derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Features

Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) R1 Substituent R2 Substituent Molecular Formula Molecular Weight Notable Features
Target Compound (863446-70-2) 4-methylphenyl 4-(trifluoromethoxy)phenyl C21H16F3N5O3 443.4 Trifluoromethoxy enhances electron-withdrawing effects; moderate steric bulk
(852450-57-8) 4-fluorophenyl 2-(trifluoromethyl)phenyl C20H13F4N5O2 431.35 Fluorine increases lipophilicity; smaller substituent at R2
(921898-36-4) 5-(4-methylbenzyl) 2,4-dichlorophenoxyethyl C24H22Cl2N4O3 497.36 Dichlorophenoxy group may reduce solubility; extended alkyl chain
(895000-67-6) 2,4-dimethylphenyl 4-(trifluoromethyl)phenyl C22H18F3N5O2 441.4 Methyl groups enhance hydrophobicity; trifluoromethyl at R2

Electronic and Steric Effects

  • Trifluoromethoxy (Target Compound): The 4-(trifluoromethoxy)phenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electron-rich regions of target proteins.
  • Fluorine vs. Methyl Substitutions : The 4-fluorophenyl substituent in increases lipophilicity (logP) compared to the target’s 4-methylphenyl group, possibly improving membrane permeability but reducing aqueous solubility .
  • Chlorine in : The 2,4-dichlorophenoxy group in adds significant electron-withdrawing character and hydrophobicity, which might improve receptor binding but compromise solubility .

Bioactivity and Stability

  • Thermal Stability : reports a melting point of 302–304°C for a related compound, indicating high crystallinity and thermal stability, a trait likely shared by the target compound due to its rigid structure .

Preparation Methods

Cyclocondensation Conditions

Regioselectivity in pyrazolo[3,4-d]pyrimidine synthesis is influenced by the electron-withdrawing effects of substituents. The 4-methylphenyl group at position 1 directs cyclization to favor the 5-acetamide derivative due to steric and electronic stabilization.

Solvent and Catalyst Effects

  • DMF vs. Acetonitrile : DMF enhances amidation yields (68% vs. 52% in acetonitrile) by stabilizing intermediates via polar aprotic interactions.

  • Base Selection : K₂CO₃ outperforms Et₃N in promoting nucleophilic substitution, likely due to superior deprotonation of the aniline.

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time for the cyclocondensation step, achieving comparable yields (70%) to conventional heating.

Solid-Phase Synthesis

Immobilization of the pyrazole precursor on Wang resin enables stepwise elongation, though yields are lower (45%) due to steric hindrance during amidation.

Challenges and Mitigation Strategies

  • Trifluoromethoxy Group Stability : The CF₃O group is prone to hydrolysis under acidic conditions. Using anhydrous solvents and inert atmospheres preserves integrity.

  • Byproduct Formation : Dimethylaminopyridine (DMAP) suppresses esterification side reactions during chloroacetylation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for high-yield production of this compound?

The synthesis involves a multi-step pathway starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include cyclization using aldehydes and amines, followed by functionalization with a trifluoromethoxy-phenylacetamide group. Catalysts such as palladium-based complexes and solvents like DMF or THF are critical for enhancing yield (60–75%) and selectivity. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the aromatic substituents and trifluoromethoxy group. High-resolution mass spectrometry (HRMS) confirms the molecular weight (443.4 g/mol). X-ray crystallography can resolve the three-dimensional arrangement of the pyrazolo[3,4-d]pyrimidine core and acetamide linkage .

Q. What in vitro assays are recommended for identifying the compound’s primary biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to measure binding affinity (e.g., Kd values) to enzymes like kinases or receptors. Cell-based assays (e.g., luciferase reporter systems) assess functional activity, such as inhibition of pro-inflammatory cytokines (IC50 ranges reported: 0.5–10 µM) .

Q. How do structural analogs differ in bioactivity, and what key substitutions drive these variations?

Analogs with methoxy or nitro groups instead of trifluoromethoxy show reduced binding affinity (ΔKd = 2–5×), highlighting the importance of the electron-withdrawing trifluoromethoxy group for target engagement. Modifications to the pyrimidine core (e.g., chloro substitutions) alter solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities across studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature). Standardize protocols using reference inhibitors and validate via orthogonal methods (e.g., SPR + ITC). Control for compound purity (>98%) and solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What strategies improve selectivity for target enzymes over off-target receptors?

Structure-activity relationship (SAR) studies guided by molecular docking can identify non-conserved residues in the target’s active site. For example, introducing bulky substituents at the 5-position of the pyrimidine core reduces off-target binding by 40–60% .

Q. How do molecular dynamics simulations inform the design of derivatives with enhanced pharmacokinetic properties?

Simulations predict metabolic hotspots (e.g., oxidation-prone methyl groups). Replace these with deuterated or fluorinated moieties to improve metabolic stability (e.g., t½ increased from 2.1 to 4.8 hours in liver microsomes) .

Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?

Rodent models evaluate oral bioavailability (F% = 15–30%) and blood-brain barrier penetration. LC-MS/MS quantifies plasma concentrations, while histopathology and serum biomarkers (ALT/AST) assess hepatotoxicity. Dose escalation studies identify NOAEL (no-observed-adverse-effect-level) ranges .

Methodological Considerations Table

TechniqueApplicationKey ParametersReference
SPRBinding kineticsFlow rate: 30 µL/min, immobilization pH: 7.4
ITCThermodynamic profilingCell temperature: 25°C, titration increments: 2 µL
HPLCPurity analysisColumn: C18, mobile phase: acetonitrile/water (70:30)
Molecular DockingBinding mode predictionSoftware: AutoDock Vina, grid size: 60×60×60 Å

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